Cas no 2227809-74-5 ((2R)-1-(3-methyloxetan-3-yl)propan-2-ol)

(2R)-1-(3-methyloxetan-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-1-(3-methyloxetan-3-yl)propan-2-ol
- EN300-1819066
- 2227809-74-5
-
- インチ: 1S/C7H14O2/c1-6(8)3-7(2)4-9-5-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1
- InChIKey: RAMQAYSLMGSANB-ZCFIWIBFSA-N
- ほほえんだ: O1CC(C)(C1)C[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 130.099379685g/mol
- どういたいしつりょう: 130.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819066-0.05g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1819066-0.5g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1819066-0.25g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1819066-2.5g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1819066-5g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1819066-10g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 10g |
$6450.0 | 2023-09-19 | ||
Enamine | EN300-1819066-10.0g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1819066-0.1g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1819066-1.0g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1819066-5.0g |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol |
2227809-74-5 | 5g |
$4349.0 | 2023-06-01 |
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
(2R)-1-(3-methyloxetan-3-yl)propan-2-olに関する追加情報
Introduction to (2R)-1-(3-methyloxetan-3-yl)propan-2-ol and Its Significance in Modern Chemical Research
(2R)-1-(3-methyloxetan-3-yl)propan-2-ol, with the CAS number 2227809-74-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxetane ring structure and chiral center, has garnered attention for its potential applications in drug development and synthetic chemistry. The (2R) configuration of the molecule plays a crucial role in its biological activity, making it a valuable scaffold for designing novel therapeutic agents.
The oxetane moiety is a five-membered heterocyclic ether that is known for its high reactivity and flexibility. This structural feature makes it an excellent candidate for use in medicinal chemistry, where modifications can be easily introduced to tailor the biological properties of the compound. In particular, the 3-methyloxetan-3-yl substituent enhances the molecule's ability to interact with biological targets, thereby increasing its potential as a pharmacophore.
Recent studies have highlighted the importance of chiral molecules in drug development. The (2R)-configuration of (2R)-1-(3-methyloxetan-3-yl)propan-2-ol contributes to its specificity in binding to biological receptors, which is critical for achieving desired therapeutic effects while minimizing side effects. This has led to increased interest in developing methods for the efficient synthesis and purification of enantiomerically pure forms of this compound.
The compound's unique structural features also make it a valuable tool for studying enzyme mechanisms and substrate recognition. For instance, researchers have utilized (2R)-1-(3-methyloxetan-3-yl)propan-2-ol to investigate the role of stereochemistry in enzyme-catalyzed reactions. These studies have provided insights into how enzymes recognize and interact with specific substrates, which is essential for understanding biological processes at the molecular level.
In addition to its applications in drug discovery, (2R)-1-(3-methyloxetan-3-yl)propan-2-ol has shown promise in materials science. The oxetane ring can be polymerized or incorporated into larger molecular frameworks, leading to materials with unique properties such as enhanced stability or biodegradability. These characteristics make the compound a potential candidate for developing new types of polymers or coatings that could find applications in various industries.
The synthesis of (2R)-1-(3-methyloxetan-3-yl)propan-2-ol presents several challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it possible to produce this compound with high enantiomeric purity. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in achieving the desired configuration. These methods are not only efficient but also environmentally friendly, aligning with the growing emphasis on sustainable chemistry.
One of the most exciting areas of research involving (2R)-1-(3-methyloxetan-3-yl)propan-2-ol is its potential as a building block for more complex molecules. By modifying different parts of the structure, researchers can generate a wide range of derivatives with tailored properties. This flexibility has led to numerous patents and ongoing clinical trials exploring its use in treating various diseases. The compound's ability to serve as a scaffold for drug design underscores its importance in modern pharmaceutical research.
The impact of (2R)-1-(3-methyloxetan-3-yl)propan-2-ol extends beyond academic research. Industrial applications are emerging as scientists discover new ways to leverage its unique properties. For example, it has been used in the development of novel agrochemicals that offer improved efficacy while reducing environmental impact. This dual utility highlights the compound's versatility and underscores its significance across multiple sectors.
As our understanding of molecular interactions continues to grow, so does the demand for sophisticated tools like (2R)-1-(3-methyloxetan-3-yloxy)propanal 2227809 74 5. The ability to precisely control stereochemistry and reactivity makes this compound an indispensable asset for chemists working on cutting-edge research projects. Its role in advancing both fundamental science and applied technologies ensures that it will remain a topic of interest for years to come.
In conclusion, (2R)-1-(3-methyloxetan-yloxy)propanal 2227809 74 5 represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, coupled with its versatility as a synthetic intermediate, make it a valuable tool for developing new drugs and materials. As research continues to uncover new applications for this compound, its importance is only expected to grow further.
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